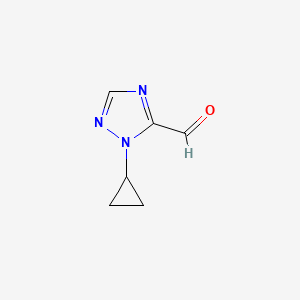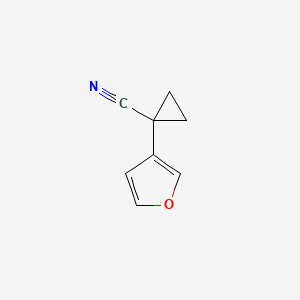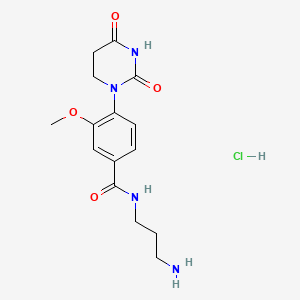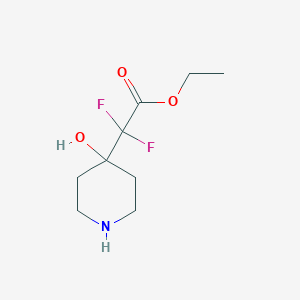
1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves a multi-step processThis method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
IGIKFTUTLUCCRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=NC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)






